molecular formula C13H7BrF2O B13176991 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde

4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde

Cat. No.: B13176991
M. Wt: 297.09 g/mol
InChI Key: BNEMFTONFFEBMH-UHFFFAOYSA-N
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Description

4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C13H7BrF2O It is a derivative of benzaldehyde, where the aromatic ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of benzaldehyde derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The process may include steps such as:

  • Bromination of 2-fluorobenzaldehyde using bromine or a brominating agent.
  • Subsequent fluorination using a fluorinating reagent like Selectfluor.
  • Purification of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Formation of corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogen exchange reactions where bromine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogen exchange using reagents like lithium halides in polar solvents.

Major Products

    Oxidation: 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzoic acid.

    Reduction: 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the halogen used.

Scientific Research Applications

4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions may affect various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenol
  • 2-Bromo-4,6-difluorophenyl isocyanate
  • 2-Fluorobenzaldehyde

Uniqueness

4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where precise molecular characteristics are required.

Properties

Molecular Formula

C13H7BrF2O

Molecular Weight

297.09 g/mol

IUPAC Name

4-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde

InChI

InChI=1S/C13H7BrF2O/c14-10-2-1-3-11(15)13(10)8-4-5-9(7-17)12(16)6-8/h1-7H

InChI Key

BNEMFTONFFEBMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CC(=C(C=C2)C=O)F)F

Origin of Product

United States

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